molecular formula C15H14 B14710906 2,9-Dimethylfluorene CAS No. 21846-26-4

2,9-Dimethylfluorene

Cat. No.: B14710906
CAS No.: 21846-26-4
M. Wt: 194.27 g/mol
InChI Key: GCNYNTICGFOVMY-UHFFFAOYSA-N
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Description

2,9-Dimethylfluorene is an organic compound belonging to the fluorene family. It is characterized by the presence of two methyl groups attached to the fluorene core at the 2 and 9 positions. This compound is known for its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications, particularly in the field of organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Industrial methods often employ continuous flow reactors and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine) or sulfonic acids under controlled temperatures.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Dihydrofluorene derivatives.

    Substitution: Halogenated or sulfonated fluorenes.

Mechanism of Action

The mechanism by which 2,9-Dimethylfluorene exerts its effects is primarily through its ability to participate in π-electron conjugation. This property allows it to interact with various molecular targets and pathways, particularly in organic electronic applications. The compound’s fluorescence and electron delocalization are key factors in its functionality in devices such as OLEDs and sensors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,9-Dimethylfluorene is unique due to the specific positioning of its methyl groups, which enhances its electron delocalization and fluorescence properties. This makes it particularly valuable in applications requiring high-efficiency light emission and electronic conductivity.

Properties

CAS No.

21846-26-4

Molecular Formula

C15H14

Molecular Weight

194.27 g/mol

IUPAC Name

2,9-dimethyl-9H-fluorene

InChI

InChI=1S/C15H14/c1-10-7-8-14-13-6-4-3-5-12(13)11(2)15(14)9-10/h3-9,11H,1-2H3

InChI Key

GCNYNTICGFOVMY-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2C3=C1C=C(C=C3)C

Origin of Product

United States

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